molecular formula C8H6BrCl B1611791 1-(1-Bromovinyl)-4-chlorobenzene CAS No. 89619-10-3

1-(1-Bromovinyl)-4-chlorobenzene

Cat. No. B1611791
CAS RN: 89619-10-3
M. Wt: 217.49 g/mol
InChI Key: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-4-chlorobenzene, commonly known as 4-chloro-1-bromo-2-(chloromethyl)benzene, is an organic compound with a molecular formula C8H5BrCl2. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Metabolic Effects

1-(1-Bromovinyl)-4-chlorobenzene, along with other chlorinated benzenes, has been studied for its effects on the metabolism of foreign organic compounds. Research shows that certain chlorinated benzenes can induce metabolism alterations in rats, affecting enzymes like cytochrome c reductase, cytochrome P-450, and others. This demonstrates the potential impact of such compounds on biological systems (Carlson & Tardiff, 1976).

Spectroscopic Analysis

The compound has been a subject of spectroscopic studies, particularly using FT-IR and FT-Raman techniques. Such studies provide valuable information about the compound's vibrational frequencies, molecular structure, and the effects of substituent halogens on the benzene molecule. This is critical for understanding the compound's physical and chemical properties (Udayakumar, Periandy, & Ramalingam, 2011).

Thermodynamics and Dissociative Electron Attachment

Investigations into the temperature dependence of dissociative electron attachment to molecules including 1-(1-Bromovinyl)-4-chlorobenzene have revealed interesting thermodynamics properties. Such studies help in understanding the electronic interactions and the resulting ion formation under different temperature conditions (Mahmoodi-Darian et al., 2010).

Vapour Pressure Data

Research on the vapour pressures of crystalline substances like 1-(1-Bromovinyl)-4-chlorobenzene has provided insights into their thermodynamic properties. Understanding vapour pressure is crucial for applications in various industrial and laboratory settings (Oonk, Van Der Linde, Huinink, & Blok, 1998).

Adsorption Studies

Studies have been conducted on the adsorption properties of binary liquid mixtures including compounds like chlorobenzene and bromobenzene. This research is important for understanding interactions in solutions and has implications in fields like material science and chemical engineering (Handa, Singh, & Chopra, 1974).

properties

IUPAC Name

1-(1-bromoethenyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDIEXFKTMIHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584862
Record name 1-(1-Bromoethenyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromovinyl)-4-chlorobenzene

CAS RN

89619-10-3
Record name 1-(1-Bromoethenyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Bromovinyl)-4-chlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 2
1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 3
1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 4
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Reactant of Route 5
1-(1-Bromovinyl)-4-chlorobenzene
Reactant of Route 6
1-(1-Bromovinyl)-4-chlorobenzene

Citations

For This Compound
5
Citations
GC Nandi, SR Kota, PB Wakchaure, PK Chinthakindi… - RSC …, 2015 - pubs.rsc.org
N′-Vinyl sulfonimidamides have been synthesized through a Pd-catalyzed C–N cross coupling between the N′-(imine nitrogen) of N′-deprotected sulfonimidamides and vinyl …
Number of citations: 13 pubs.rsc.org
C Vila, M Giannerini, V Hornillos… - Chemical …, 2014 - pubs.rsc.org
Palladium-catalysed cross-coupling of secondary C(sp3) organometallic reagents has been a long-standing challenge in organic synthesis, due to the problems associated with …
Number of citations: 93 pubs.rsc.org
S Alazet, J Preindl, R Simonet-Davin… - The Journal of …, 2018 - ACS Publications
Azides are building blocks of increasing importance in synthetic chemistry, chemical biology, and materials science. Azidobenziodoxolone (ABX, Zhdankin reagent) is a valuable azide …
Number of citations: 85 pubs.acs.org
M Giannerini, M Fañanás-Mastral, BL Feringa… - … Selectivity Control with … - research.rug.nl
Pd emerged in the 70’s as an outstanding metal for the cross-coupling of organometallic reagents and (pseudo) halides.[1] Since then, its use was established over 40 years of …
Number of citations: 0 research.rug.nl
E Capel, M Rodríguez-Rodríguez, U Uria, M Pedrón… - 2022 - digital.csic.es
Supporting Information Page 1 S1 Absence of Intermediates in the BINOL-derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols Estefania …
Number of citations: 0 digital.csic.es

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